3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromene ring fused with a pyrimidine ring, along with benzyl and cyclohexyl substituents.
Preparation Methods
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including 3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, typically involves multi-component reactions. One common method is the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization under microwave dielectric heating . Another approach involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . These methods yield the desired chromeno[2,3-d]pyrimidine derivatives with high efficiency.
Chemical Reactions Analysis
3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromene or pyrimidine rings. Common reagents for these reactions include alkyl halides and amines.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of additional ring structures.
Scientific Research Applications
3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a useful building block for designing new molecules with potential biological activities.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a reference standard for analytical purposes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cellular signaling pathways involved in cancer cell proliferation and survival . Additionally, the compound’s structure allows it to interact with bacterial and fungal enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be compared with other chromeno[2,3-d]pyrimidine derivatives, such as:
4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones: These compounds have similar core structures but differ in their substituents and exhibit distinct biological activities.
9-alkyl-12-aryl-10,12-dihydro-11H-benzo[f]chromeno[2,3-d]-pyrimidin-11-ones: These derivatives have additional fused rings and show unique properties compared to this compound.
Properties
IUPAC Name |
3-benzyl-2-cyclohexylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-21-18-13-7-8-14-19(18)29-23-20(21)24(28)26(15-16-9-3-1-4-10-16)22(25-23)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCJEFWKCJBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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